N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
The compound N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide features a 5,6-dihydro-1,4-oxathiine core, a bicyclic system incorporating both oxygen and sulfur atoms. The carboxamide group at position 2 is substituted with two distinct N-alkyl groups: furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl, while position 3 bears a phenyl substituent.
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-20(27-13-12-26-19)16-6-2-1-3-7-16)22(14-17-8-4-10-24-17)15-18-9-5-11-25-18/h1-4,6-8,10,18H,5,9,11-15H2 |
InChI Key |
QQYJEDHYCOPDNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=CO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl intermediates. These intermediates are then coupled with a phenyl group and further reacted to form the oxathiine ring. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as EDCI, HOBt, and NMM .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and tetrahydrofuran rings can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxathiine ring can be reduced to form a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxaldehyde, while reduction of the oxathiine ring can produce a dihydro-oxathiine derivative.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its scientific research applications, including its role in medicinal chemistry, pharmacology, and potential therapeutic targets.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C21H23NO4S
- CAS Number : 1081135-93-4
Structural Features
The compound features a furan ring and a tetrahydrofuran moiety, which contribute to its biological activity. The oxathiine ring enhances stability and may influence the compound's interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan derivatives as inhibitors of viral enzymes. For example, similar furan-based compounds have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This suggests that this compound could be explored for antiviral applications against coronaviruses .
Anticancer Properties
Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The ability of this compound to induce apoptosis or inhibit tumor growth can be investigated further to establish its role in cancer therapy.
Neuroprotective Effects
Research into furan derivatives has suggested neuroprotective properties, potentially making this compound relevant in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism may involve modulation of oxidative stress or inflammation pathways.
Case Study 1: Antiviral Screening
In a study focused on developing inhibitors of SARS-CoV-2 Mpro, derivatives of furan were screened for their enzymatic activity. Compounds with structural similarities to this compound showed promising IC50 values, indicating effective inhibition of viral replication .
Case Study 2: Anticancer Activity
A series of furan-containing compounds were evaluated for their cytotoxicity against breast cancer cell lines. One derivative exhibited significant growth inhibition at low micromolar concentrations, suggesting that modifications to the oxathiine structure could enhance anticancer activity .
Data Table: Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure
The 5,6-dihydro-1,4-oxathiine core distinguishes the target compound from other heterocyclic systems. Key comparisons include:
- 1,4-Oxathiin Derivatives: The fungicidal compound 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide () shares a similar oxathiin core but lacks the dihydro modification and uses simpler N-substituents (methyl and phenyl).
- 1,4-Dihydropyridines : Compounds like AZ331 () feature a nitrogen-containing dihydropyridine core, commonly associated with calcium channel modulation. The oxathiine core’s sulfur atom could enable unique binding interactions (e.g., van der Waals or hydrogen bonding) compared to dihydropyridines, suggesting divergent pharmacological targets .
Substituent Effects
N-Substituents:
- Target Compound : The furan-2-ylmethyl and tetrahydrofuran-2-ylmethyl groups introduce oxygen-rich, sterically bulky substituents. The tetrahydrofuran moiety’s saturated structure may increase lipophilicity compared to the aromatic furan group.
- Simpler Analogs : The fungicidal oxathiin derivative () uses methyl and phenyl N-substituents, which are less sterically hindered. ’s N-phenylfuran-3-carboxamides (e.g., 97d ) demonstrate that phenyl groups enhance π-π stacking interactions, but bulkier substituents (e.g., tetrahydrofuran) in the target compound might improve target selectivity or metabolic stability .
Position 3 Substituent:
Data Table: Structural and Functional Comparison
Biological Activity
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound's molecular formula is with a molecular weight of 412.5 g/mol. Its structure features a furan ring and a tetrahydrofuran moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Compounds containing furan and oxathiine rings have been explored for their potential as antiviral agents. The presence of these functional groups may enhance interaction with viral proteins.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 main protease | |
| Anticancer | Induction of apoptosis in breast cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
- Antiviral Efficacy : In a study focusing on SARS-CoV-2, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against the virus's main protease (Mpro), indicating strong potential as antiviral agents .
- Anticancer Activity : A derivative exhibited significant cytotoxicity against various cancer cell lines, leading to a decrease in cell viability by more than 70% at concentrations around 10 μM. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling proteins associated with cell survival .
- Antimicrobial Properties : Research has shown that compounds with similar furan structures possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes .
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Structure-Activity Relationship (SAR) : Modifications in the furan and tetrahydrofuran groups have been systematically evaluated to understand their impact on biological efficacy. For instance, substituents on the phenyl ring were found to significantly influence potency against cancer cells and viruses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
